rac-Vigabatrin-13C,d2 (Major)

Description

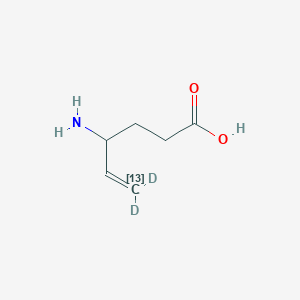

rac-Vigabatrin-13C,d2 (Major) (CAS: 1330171-61-3) is a stable isotope-labeled analog of the antidepressant drug vigabatrin. Its molecular formula is C₅¹³CH₉D₂NO₂, with a molecular weight of 132.16 g/mol . This compound is synthesized by replacing one carbon atom with a ¹³C isotope and two hydrogen atoms with deuterium (²H) at specific positions, as indicated by its SMILES notation: NC(/C=13C/[2H])CCC(O)=O . It serves as a pharmaceutical reference standard for analytical applications, such as quantitative mass spectrometry or metabolic studies, due to its isotopic labeling, which minimizes interference with endogenous compounds during analysis . The purity exceeds 95% (HPLC), and it is stored at -20°C to ensure stability .

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

4-amino-6,6-dideuterio(613C)hex-5-enoic acid |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/i1+1D2 |

InChI Key |

PJDFLNIOAUIZSL-WGVGGRBOSA-N |

Isomeric SMILES |

[2H][13C](=CC(CCC(=O)O)N)[2H] |

Canonical SMILES |

C=CC(CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Vigabatrin-13C,d2 (Major) involves the incorporation of carbon-13 and deuterium isotopes into the Vigabatrin molecule. The process typically starts with the precursor compound, which undergoes a series of chemical reactions including halogenation, amination, and isotope exchange reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of rac-Vigabatrin-13C,d2 (Major) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Hydrolysis

In aqueous environments, rac-Vigabatrin-,d2 undergoes hydrolysis to form 4-amino-5-hexenoic acid (vigabatrin’s primary metabolite). This reaction is pH-dependent and occurs via nucleophilic attack of water on the γ-vinyl group, yielding the corresponding amino acid .

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| Neutral/basic pH, room temperature | 4-Amino-5-hexenoic acid | Accelerated in alkaline conditions |

Transamination

The compound participates in transamination reactions mediated by γ-aminobutyric acid transaminase (GABA-AT) . This enzymatic process involves:

-

Formation of a Schiff base with pyridoxal phosphate (PLP).

-

Tautomerization to a quinonoid intermediate.

-

Irreversible inactivation of GABA-AT via covalent binding to Lys329 .

Enzyme-Catalyzed Reactions

rac-Vigabatrin-,d2 acts as a mechanism-based inactivator of GABA-AT. Key steps include:

-

Step 1 : Binding to PLP cofactor within the enzyme’s active site.

-

Step 2 : Tautomerization to a reactive enamine intermediate.

-

Step 3 : Formation of a covalent adduct with Lys329, permanently disabling the enzyme .

| Parameter | Value | Source |

|---|---|---|

| (binding affinity) | Computational model | |

| Enzyme kinetics |

Stability and Degradation Pathways

The compound is hygroscopic and degrades under oxidative or acidic conditions:

-

Oxidative Degradation : Forms 4-oxohex-5-enoic acid via autoxidation of the γ-vinyl group .

-

Acidic Hydrolysis : Yields 5-vinylpyrrolidin-2-one under strong acidic conditions (pH < 3) .

| Degradation Pathway | Conditions | Major Product |

|---|---|---|

| Oxidation | O, room temperature | 4-Oxohex-5-enoic acid |

| Acidic hydrolysis | HCl (1M), 60°C | 5-Vinylpyrrolidin-2-one |

Comparative Reactivity with Analogues

rac-Vigabatrin-,d2 exhibits distinct reactivity compared to non-isotopic vigabatrin derivatives:

| Compound | Reaction with GABA-AT | Hydrolysis Rate |

|---|---|---|

| Vigabatrin | Forms PLP adduct | Moderate |

| rac-Vigabatrin-,d2 | Enhanced binding affinity | Similar to parent |

| CPP-115 | 186x faster inactivation | Slower |

Metabolic Interactions

In vivo studies demonstrate rac-Vigabatrin-,d2’s role in suppressing dopamine release in the nucleus accumbens (NAcc), a key mechanism for treating addiction .

| Study Model | Effect | Dose |

|---|---|---|

| Rat microPET imaging | 95% reduction in cocaine-induced dopamine release | 1.0 mg/kg |

Scientific Research Applications

rac-Vigabatrin-13C,d2 (Major) has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Vigabatrin and its metabolites.

Biology: Employed in studies involving neurotransmission and the role of gamma-aminobutyric acid (GABA) in the central nervous system.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Vigabatrin in the body.

Industry: Applied in the development of new pharmaceuticals and in quality control processes for existing drugs

Mechanism of Action

rac-Vigabatrin-13C,d2 (Major) exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T). This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. The elevated levels of gamma-aminobutyric acid help in reducing neuronal excitability, making it effective in the treatment of epilepsy and other neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-Vigabatrin-13C,d2 (Major) with structurally related compounds, including enantiomers, salts, and isotopologs:

Key Comparison Points:

Isotopic Labeling: rac-Vigabatrin-13C,d2 (Major) is distinguished by its ¹³C and deuterium substitutions, which enhance its utility in mass spectrometry and metabolic tracking . In contrast, non-labeled enantiomers like (R)- and (S)-Vigabatrin are used therapeutically for their GABA-transaminase inhibitory activity . Vigabatrin-13C-d2 HCl incorporates a hydrochloride salt, altering its solubility and stability compared to the free base form .

Enantiomeric Differences: The (R)- and (S)-enantiomers of vigabatrin exhibit distinct biological activities.

Salt Forms :

- rac-Vigabatrin Hydrochloride and Vigabatrin-13C-d2 HCl are optimized for solubility in aqueous matrices, making them suitable for in vitro assays .

Analytical and Regulatory Considerations

- Spectral Data : Structural confirmation of rac-Vigabatrin-13C,d2 (Major) relies on techniques like NMR and UV spectroscopy, as outlined in spectral databases .

- Regulatory Compliance : The compound adheres to REACH guidelines for isotopic substances, requiring precise identification via CAS registration and molecular descriptors .

- Database References : Platforms like KLSD and the Merck Index catalog vigabatrin derivatives, emphasizing bioactivity and structural data .

Notes

- Deuterium labeling may slightly alter metabolic half-life due to the kinetic isotope effect, though this is irrelevant for its primary use as a reference standard .

- Enantiomer-specific vigabatrin variants highlight the importance of chirality in drug design, a factor absent in the racemic isotopolog .

Biological Activity

rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled derivative of vigabatrin, primarily known for its application in epilepsy treatment. This compound is distinguished by its incorporation of carbon-13 and deuterium isotopes, which enhance its utility in pharmacokinetic studies and metabolic profiling. Understanding its biological activity is crucial for elucidating its mechanisms of action and therapeutic potential.

- Molecular Formula : C6H11NO2

- Molecular Weight : 132.16 g/mol

- Appearance : Yellow solid, hygroscopic

- Storage Conditions : Typically stored between 2-8°C under an inert atmosphere to maintain stability.

rac-Vigabatrin-13C,d2 (Major) functions primarily as an irreversible inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This inhibition results in elevated levels of GABA in the brain, which is associated with its anticonvulsant properties. The isotope labeling allows researchers to track the compound's distribution and metabolism in vivo, providing insights into its pharmacodynamics and pharmacokinetics .

Biological Activity

The biological activity of rac-Vigabatrin-13C,d2 (Major) mirrors that of vigabatrin, with several key effects:

- Inhibition of GABA Transaminase : This leads to increased GABA concentrations, enhancing inhibitory neurotransmission.

- Potential Neurotransmitter Interactions : Beyond GABA, studies suggest interactions with various neurotransmitter systems, indicating possible implications for other neurological disorders .

Pharmacokinetics and Metabolism

The incorporation of stable isotopes facilitates detailed studies on drug metabolism. For instance, rac-Vigabatrin-13C,d2 (Major) can be tracked in biological systems to study its absorption, distribution, metabolism, and excretion (ADME). This is particularly valuable in understanding how the drug behaves in different physiological conditions.

Case Studies

- Seizure Frequency Reduction : In clinical settings, vigabatrin has shown a significant reduction in seizure frequency among patients with refractory epilepsy. A study indicated that patients treated with vigabatrin experienced a median seizure frequency reduction compared to placebo groups .

- Neuroprotective Effects : Research has indicated that increasing GABA levels may offer neuroprotective benefits beyond seizure control, potentially aiding conditions such as anxiety and mood disorders .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Vigabatrin | C6H11NO2 | Non-labeled version; used clinically for epilepsy |

| 4-Amino-5-hexenoic Acid | C6H11NO2 | Unlabeled precursor; similar structure |

| Gamma-Aminobutyric Acid (GABA) | C4H9NO2 | Natural neurotransmitter; different functional role |

The unique stable isotope labeling of rac-Vigabatrin-13C,d2 (Major) provides enhanced capabilities for tracking and studying drug behavior compared to its non-labeled counterparts .

Q & A

Q. What experimental protocols ensure high isotopic purity during the synthesis of rac-Vigabatrin-13C,d2 (Major)?

Methodological Answer:

- Use isotopically labeled precursors (e.g., 13C-enriched starting materials) and deuterated reagents in a controlled synthesis environment.

- Purification via high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) ensures separation of isotopic impurities.

- Validate isotopic purity using nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring 13C chemical shifts) and isotope ratio mass spectrometry (IRMS) to confirm isotopic ratios (e.g., 13C:12C and D:H).

- Document all steps in accordance with guidelines for reproducible synthetic chemistry, including reagent sources and reaction conditions .

Q. Which analytical techniques are optimal for characterizing rac-Vigabatrin-13C,d2 (Major) in pharmacokinetic studies?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantify isotopic incorporation using selective ion monitoring (SIM) for 13C and deuterium-labeled fragments.

- NMR Spectroscopy: Assign stereochemistry and confirm deuterium placement via 2H-decoupled 13C NMR.

- High-Resolution Mass Spectrometry (HRMS): Determine exact mass and isotopic distribution patterns.

- Cross-validate results with reference standards and report detection limits, linearity, and precision metrics as per analytical chemistry best practices .

Q. How should researchers design controlled experiments to assess rac-Vigabatrin-13C,d2 (Major) stability under varying storage conditions?

Methodological Answer:

- Use a factorial design to test temperature (-20°C, 4°C, 25°C), humidity (30%, 60%), and light exposure.

- Analyze degradation products using accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS.

- Include triplicate samples and statistical controls (e.g., ANOVA for batch variations). Report degradation kinetics using Arrhenius equations .

Advanced Research Questions

Q. How can contradictory data on rac-Vigabatrin-13C,d2 (Major)'s metabolic pathways be resolved across studies?

Methodological Answer:

- Conduct meta-analyses to identify confounding variables (e.g., species-specific cytochrome P450 activity, dosing regimens).

- Replicate experiments using standardized protocols (e.g., identical cell lines or animal models) and cross-validate with isotopically labeled tracer studies.

- Apply machine learning algorithms to integrate heterogeneous datasets (e.g., metabolomics, enzyme kinetics) and identify outlier mechanisms.

- Publish raw data and computational workflows in open-access repositories to facilitate reproducibility .

Q. What computational strategies improve the predictive modeling of rac-Vigabatrin-13C,d2 (Major)'s binding affinity to target enzymes?

Methodological Answer:

- Use molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D2O).

- Validate docking predictions with experimental binding assays (e.g., surface plasmon resonance) and isotopic tracer data.

- Implement quantum mechanics/molecular mechanics (QM/MM) hybrid models to account for isotopic effects on transition states.

- Share code and simulation parameters via platforms like GitHub to enable peer validation .

Q. What advanced statistical frameworks are recommended for cross-species pharmacokinetic comparisons of rac-Vigabatrin-13C,d2 (Major)?

Methodological Answer:

- Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability in clearance rates.

- Use Bayesian hierarchical models to incorporate prior data (e.g., rodent-to-human scaling factors).

- Validate robustness via bootstrapping or Markov Chain Monte Carlo (MCMC) sampling.

- Report confidence intervals and effect sizes in alignment with standards for pharmacological research .

Data Integrity & Reproducibility

Q. How can researchers ensure reproducibility in studies involving rac-Vigabatrin-13C,d2 (Major)?

Methodological Answer:

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management.

- Provide detailed supplementary materials, including raw spectra, chromatograms, and step-by-step synthesis protocols.

- Use electronic lab notebooks (ELNs) with version control and encrypted backups to prevent data tampering.

- Reference institutional guidelines for ethical data handling and peer-reviewable documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.